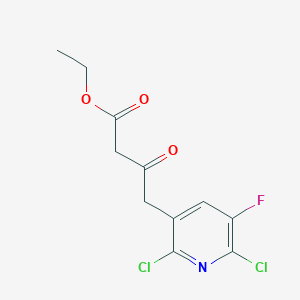

Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate

Overview

Description

“Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate” is a chemical compound with the molecular formula C10H8Cl2FNO3 . It is also known by other names such as “Ethyl 2,6-dichloro-5-fluoropyridine-3-acetoacetate”, “Ethyl 2,6-dichloro-5-fluornicotinoylacetate”, and "Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate" .

Synthesis Analysis

The synthesis of this compound has been described in the literature. Specifically, a mixture of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, malononitrile, and benzaldehyde reacted to form a related compound, ethyl 6-amino-5-cyano-2-(2,6-dichloro-5-fluoropyridin-3-yl)-4-phenyl-4H-pyran-3-carboxylate, in 71% yield .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3 .Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate is a compound with notable chemical significance. Its synthesis has been a subject of interest due to its role as a key intermediate in the production of Quinolone antibacterial agents. The compound is derived from 2,6-dichloro-5-fluoro-nicotine acid, which is treated with Sulphurous oxychloride to yield 2,6-dichloro-5-fluoronicotinoyl chloride. This is further reacted with carbanion and treated with p-Toluenesulfonic acid to obtain the desired product. Innovations in reaction processes have led to the utilization of cost-effective materials and optimization of reagents, resulting in superior crystal quality of the final product (Zhu Qiu-feng, 2005).

Application in Fluorescent Probing

A novel compound structurally similar to Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate, known as 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid , has been synthesized as a fluorescent probe for β-amyloids. Its significance lies in its high binding affinities towards Aβ(1–40) aggregates, making it a potent tool in the molecular diagnosis of Alzheimer’s disease. The probe’s optical properties, influenced by solvent polarity, were thoroughly studied using various spectroscopic techniques, highlighting its application in the biomedical field (Huan-bao Fa et al., 2015).

Versatility in Heterocycle Synthesis

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate showcases its versatility as an intermediate for synthesizing a wide array of trifluoromethyl heterocycles. Employing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, it serves as a precursor for various heterocyclic compounds, including oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. This diversity is achieved either directly in a single step or with minimal additional steps, demonstrating the compound's crucial role in heterocyclic chemistry (Mark A. Honey et al., 2012).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2FNO3/c1-2-18-9(17)5-7(16)3-6-4-8(14)11(13)15-10(6)12/h4H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFZLFMUCWZCOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC(=C(N=C1Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B3025570.png)